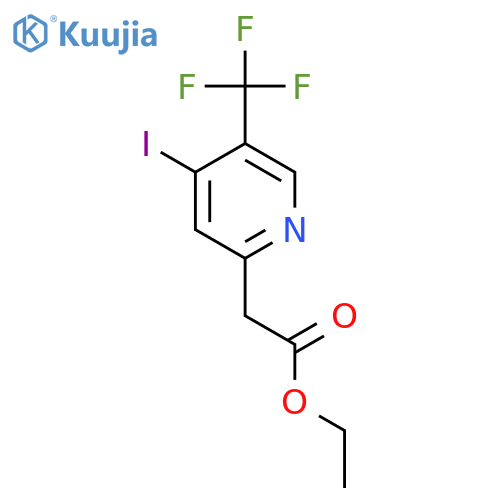Cas no 1806339-04-7 (Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate)

1806339-04-7 structure
商品名:Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate
CAS番号:1806339-04-7
MF:C10H9F3INO2
メガワット:359.083645582199
CID:4907780
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate 化学的及び物理的性質
名前と識別子
-
- Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate
-
- インチ: 1S/C10H9F3INO2/c1-2-17-9(16)4-6-3-8(14)7(5-15-6)10(11,12)13/h3,5H,2,4H2,1H3
- InChIKey: VFTBTENIXUXKAJ-UHFFFAOYSA-N
- ほほえんだ: IC1=CC(CC(=O)OCC)=NC=C1C(F)(F)F
計算された属性
- 水素結合ドナー数: 0
- 水素結合受容体数: 6
- 重原子数: 17
- 回転可能化学結合数: 4
- 複雑さ: 273
- トポロジー分子極性表面積: 39.2
- 疎水性パラメータ計算基準値(XlogP): 2.6
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A029003291-500mg |
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate |
1806339-04-7 | 95% | 500mg |
$1,701.85 | 2022-03-31 | |
| Alichem | A029003291-1g |
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate |
1806339-04-7 | 95% | 1g |
$3,097.65 | 2022-03-31 | |
| Alichem | A029003291-250mg |
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate |
1806339-04-7 | 95% | 250mg |
$940.80 | 2022-03-31 |
Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate 関連文献
-
Jack M. Harrowfield J. Mater. Chem. C, 2021,9, 7607-7614
-
Shengjie Zhang,Son-Jong Hwang,David A. Dixon,Bruce C. Gates,Alexander Katz Dalton Trans., 2018,47, 13550-13558
-
Yingjie Zhao,Ruomeng Duan,Jianzhang Zhao,Chen Li Chem. Commun., 2018,54, 12329-12332
-
Shuo Xiong,Xudong Liu,Jian Zhou,Yi Liu,Yiping Shen,Xiaobo Yin,Jianhui Wu,Ran Tao,Yongqing Fu,Huigao Duan RSC Adv., 2020,10, 19178-19184
1806339-04-7 (Ethyl 4-iodo-5-(trifluoromethyl)pyridine-2-acetate) 関連製品
- 2731012-69-2(rac-(4R,5S)-4,5-dihydroxy-1-(2,2,2-trifluoroacetyl)piperidine-2-carboxylic acid)
- 2137653-00-8(5-2-(1H-pyrazol-4-yl)ethyl-1,2,4-oxadiazole-3-carboxylic acid)
- 857369-11-0(2-Oxoethanethioamide)
- 1172303-60-4(2-{4-(2-ethoxynaphthalene-1-carbonyl)piperazin-1-ylmethyl}-1-methyl-1H-1,3-benzodiazole)
- 1396883-53-6(3-2-cyclopropyl-2-hydroxy-2-(thiophen-2-yl)ethyl-1-(thiophen-2-yl)methylurea)
- 2229286-46-6(3-(3-chloroprop-1-en-2-yl)-2-(trifluoromethyl)pyridine)
- 1694440-15-7(1H-1,2,3-Triazole, 5-(chloromethyl)-1-(2,3-dichlorophenyl)-)
- 2034307-48-5(1-(2-chlorophenyl)-3-[[1-(2-methylpyridin-4-yl)piperidin-4-yl]methyl]urea)
- 90561-73-2(BENZENE, 1-(2-BROMO-1-METHYLETHYL)-4-FLUORO-)
- 1423032-07-8(1-[(3-bromo-2-pyridyl)oxy]-2-methyl-propan-2-amine;hydrochloride)
推奨される供給者
Hubei Changfu Chemical Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Hubei Cuiyuan Biotechnology Co.,Ltd
ゴールドメンバー
中国のサプライヤー
試薬

Taizhou Jiayin Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Hebei Ganmiao New material Technology Co., LTD
ゴールドメンバー
中国のサプライヤー
大量

Amadis Chemical Company Limited
ゴールドメンバー
中国のサプライヤー
試薬
